physical and chemical properties of 2-Cyano-6-methoxybenzothiazole
physical and chemical properties of 2-Cyano-6-methoxybenzothiazole
An In-depth Technical Guide on 2-Cyano-6-methoxybenzothiazole
Abstract
2-Cyano-6-methoxybenzothiazole is a heterocyclic organic compound of significant interest in chemical synthesis and biotechnology.[1] It serves as a crucial intermediate in the production of various biologically active molecules, most notably D-luciferin, the substrate for the bioluminescent enzyme firefly luciferase.[2][3] This document provides a comprehensive overview of the , detailed experimental protocols for its synthesis, and its applications in research and development. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Physical and Chemical Properties
2-Cyano-6-methoxybenzothiazole is typically a white to off-white or light yellow crystalline powder at room temperature.[1][4][5] It is stable under normal temperatures and pressures.[1] The compound is characterized by a fused benzene and thiazole ring system, with a cyano group at the 2-position and a methoxy group at the 6-position.
Quantitative Data Summary
The key are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆N₂OS | [1][6] |
| Molecular Weight | 190.22 g/mol | [4][6] |
| CAS Number | 943-03-3 | [1][4] |
| Melting Point | 129-131 °C (lit.) | [4][7] |
| Boiling Point | 334.9 ± 34.0 °C (Predicted) | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| pKa | -1.49 ± 0.10 (Predicted) | [1][4] |
| Water Solubility | Insoluble | [1] |
| Solubility | Soluble in chloroform (5%), clear, colorless to faintly yellow solution. | [1][4] |
| Appearance | Off-white to light yellow crystalline powder. | [1][4][6] |
Experimental Protocols
The synthesis of 2-Cyano-6-methoxybenzothiazole can be achieved through various methods. Traditional routes include the Rosenmund-von Braun and Sandmeyer reactions, which often involve toxic cyanide reagents.[2] More recent and improved methods focus on safety and efficiency, such as copper-catalyzed cyanation reactions.
Synthesis via Copper-Catalyzed Cyanation of 2-Iodo-6-methoxybenzothiazole
A modern approach avoids the use of highly toxic cyanides by employing potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.[2][9] This method utilizes a copper catalyst system.
Methodology:
-
Reaction Setup: In a reaction vessel, combine 2-iodo-6-methoxybenzothiazole, 0.25 mmol of K₄[Fe(CN)₆], 0.25 mmol of copper(I) iodide (CuI), and 3 mmol of N,N,N′,N′-tetramethylethylenediamine (TMEDA) in acetonitrile.[2]
-
Phase Transfer Catalyst: Add 1 mmol of myristyl trimethyl ammonium bromide (MTMAB) to the mixture to serve as a phase-transfer catalyst, which is essential for the reaction to proceed effectively.[2]
-
Reaction Conditions: Heat the reaction mixture to 160°C.[2]
-
Reaction Monitoring and Work-up: Monitor the reaction for completion. Under these conditions, a yield of up to 90% of 2-Cyano-6-methoxybenzothiazole can be achieved.[2]
Synthesis from 2-Amide-6-methoxybenzothiazole
This method involves the dehydration of an amide to form the corresponding nitrile.
Methodology:
-
Initial Solution: Dissolve 2-amide-6-methoxybenzothiazole (4.567 mmol) and imidazole (4.567 mmol) in anhydrous pyridine (25 mL).[10]
-
Cooling: Cool the solution to -10°C under a nitrogen atmosphere.[10]
-
Reagent Addition: Slowly add a solution of phosphorus oxychloride (POCl₃, 9.134 mmol) in dichloromethane (5 mL) to the cooled mixture.[10]
-
Reaction: Allow the reaction to proceed for 12 hours at room temperature.[10]
-
Product Isolation: Upon completion, the desired 2-Cyano-6-methoxybenzothiazole can be isolated with a reported yield of 72%.[10]
Demethylation to 2-Cyano-6-hydroxybenzothiazole
2-Cyano-6-methoxybenzothiazole is the precursor to 2-cyano-6-hydroxybenzothiazole, a key intermediate for D-luciferin synthesis.[11][12]
Methodology:
-
Reaction Mixture: In a reaction bulb, successively add 2-Cyano-6-methoxybenzothiazole, a metal iodide, a mercaptan, and acetonitrile. Stir until all components are dissolved.[13]
-
Reagent Addition: Slowly add an acetonitrile solution of trimethylchlorosilane to the system.[13]
-
Insulation Reaction: Maintain the reaction under insulation after the addition is complete.[13]
-
pH Adjustment and Extraction: After the reaction terminates, add an aqueous alkali solution dropwise to adjust the pH to between 7 and 12. Add an organic solvent, stir, and separate the layers. The organic phase is then backwashed with water, dried, and the product, 2-cyano-6-hydroxybenzothiazole, is obtained after precipitation.[13]
Applications in Drug Development and Biotechnology
The primary application of 2-Cyano-6-methoxybenzothiazole is as a precursor in the synthesis of D-luciferin.[3] The process involves its demethylation to 2-cyano-6-hydroxybenzothiazole, which then reacts with D-cysteine to form D-luciferin.[11] D-luciferin is widely used in biotechnology as the substrate for luciferase enzymes in reporter gene assays and bioluminescence imaging.[12]
Beyond its role in luciferin synthesis, the benzothiazole scaffold is of interest in medicinal chemistry. Benzothiazole derivatives have been investigated for various biological activities, including potential applications as antimicrobial and anticancer agents.[14][15] 2-Cyano-6-methoxybenzothiazole also serves as a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors, which are being studied to improve the sensitivity of the human pathogen Mycobacterium tuberculosis to treatments.[3][4]
Visualizations
The following diagrams illustrate key chemical pathways and workflows involving 2-Cyano-6-methoxybenzothiazole.
Caption: Workflow for the Cu-catalyzed synthesis of 2-Cyano-6-methoxybenzothiazole.
Caption: Synthetic pathway from 2-Cyano-6-methoxybenzothiazole to D-Luciferin.
References
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- 3. usbio.net [usbio.net]
- 4. 2-Cyano-6-methoxybenzothiazole CAS#: 943-03-3 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Cyano-6-methoxybenzothiazole | CAS#:943-03-3 | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. CN105384704B - A kind of demethylation technique of methoxybenzothiazole of 2 cyano group 6 and its method for preparing D fluoresceins - Google Patents [patents.google.com]
- 14. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
